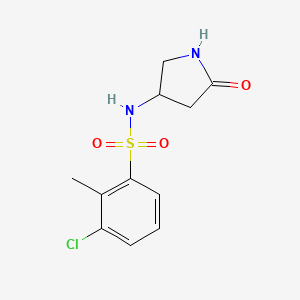

3-氯-2-甲基-N-(5-氧代吡咯烷-3-基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

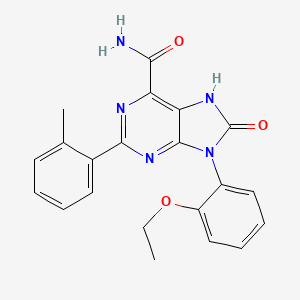

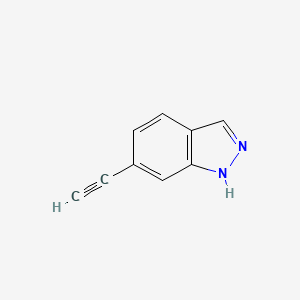

The compound “3-chloro-2-methyl-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide moiety, which is a common feature in many biologically active compounds . It also contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine ring and the attachment of the benzenesulfonamide group. The pyrrolidine ring could be formed from different cyclic or acyclic precursors . The benzenesulfonamide group could be attached through a variety of methods, depending on the specific synthesis route .Molecular Structure Analysis

The molecular structure of this compound would be influenced by the pyrrolidine ring and the benzenesulfonamide group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present. The pyrrolidine ring and the benzenesulfonamide group could both participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyrrolidine ring and the benzenesulfonamide group could affect properties such as solubility, stability, and reactivity .科学研究应用

合成和抗癌活性

研究已导致合成新型苯磺酰胺衍生物,显示出作为抗癌剂的潜力。例如,一项研究合成了一系列苯磺酰胺衍生物,并评估了它们对各种人肿瘤细胞系的体外抗肿瘤活性,表明在低微摩尔水平具有显着的抗癌潜力 (J. Sławiński 等,2012)。这些化合物对肺、结肠、中枢神经系统、黑色素瘤、卵巢、肾、前列腺和乳腺癌细胞系表现出显着的活性。

抗菌和抗 HIV 活性

另一项研究重点合成带有 1,3,4-恶二唑部分的苯磺酰胺,并筛选它们的体外抗菌和抗 HIV 活性。结果突出了有利于抗菌和潜在抗 HIV 特性的构效关系 (SAR) (R. Iqbal 等,2006)。

碳酸酐酶抑制

一个关键的研究领域是开发碳酸酐酶的抑制剂,碳酸酐酶是参与各种生理和病理过程的酶。一项研究合成了带有吡咯烷酮部分的苯磺酰胺,并作为抑制剂对十二种人碳酸酐酶亚型进行了测试。这些化合物对特定亚型表现出选择性,表明它们具有开发用于治疗应用的选择性抑制剂的潜力 (Irena Vaškevičienė 等,2019)。

除草剂代谢和选择性

相关苯磺酰胺除草剂氯磺隆在谷物中的代谢提供了对这类化合物的生物选择性和作用机制的见解。耐受植物将氯磺隆代谢为惰性产物,突出了除草剂选择性和潜在环境影响的生化基础 (P. Sweetser 等,1982)。

神经保护和认知增强特性

对苯磺酰胺衍生物的研究还探索了它们的神经保护和认知增强特性。例如,SB-399885,一种在结构上与苯磺酰胺相关的化合物,已被确定为一种有效的 5-HT6 受体拮抗剂,具有治疗以认知缺陷为特征的疾病的潜力 (W. Hirst 等,2006)。

作用机制

Target of Action

The primary targets of 3-chloro-2-methyl-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide are Prothrombin and Coagulation factor X . These proteins play a crucial role in the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a blood clot.

Mode of Action

It is known that the compound interacts with its targets, prothrombin and coagulation factor x . This interaction likely alters the function of these proteins, leading to changes in the coagulation cascade.

Biochemical Pathways

The biochemical pathways affected by 3-chloro-2-methyl-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide are related to blood coagulation. By interacting with Prothrombin and Coagulation factor X, the compound can influence the coagulation cascade

Result of Action

Changes in the function of Prothrombin and Coagulation factor X could lead to alterations in blood clot formation .

未来方向

Future research on this compound could involve further exploration of its biological activities, optimization of its synthesis, and investigation of its mechanism of action. The pyrrolidine ring and the benzenesulfonamide group both offer many possibilities for structural modification, which could lead to the discovery of new compounds with improved properties .

属性

IUPAC Name |

3-chloro-2-methyl-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O3S/c1-7-9(12)3-2-4-10(7)18(16,17)14-8-5-11(15)13-6-8/h2-4,8,14H,5-6H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOOGZZDFGZTRNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)NC2CC(=O)NC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-2-methyl-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methyl-N-(2-morpholinoethyl)-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2961556.png)

![2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2961560.png)

![Ethyl 4-[2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetyl]piperazine-1-carboxylate](/img/structure/B2961567.png)

![N-(1,3-dihydroxy-2-methylpropan-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2961568.png)

![2-Oxo-6-[3-(trifluoromethyl)phenyl]-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonitrile](/img/structure/B2961570.png)

![[3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2961576.png)